REACTION_CXSMILES
|
[CH:1]1[CH:6]=[N:5][CH:4]=[C:3]([C:7]2[CH2:11][CH2:10][CH2:9][N:8]=2)[CH:2]=1>CO.[Pd]>[CH:1]1[CH:6]=[N:5][CH:4]=[C:3]([CH:7]2[NH:8][CH2:9][CH2:10][CH2:11]2)[CH:2]=1
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CN=C1)C2=NCCC2
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After 5 hours the mixture was filtered
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to get a brown solid (32 g, 94.9% purity by GC)
|
Type
|
DISTILLATION
|
Details
|
It was further purified by vacuum distillation at 0.1 mm Hg
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CN=C1)C2CCCN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.46 g | |
YIELD: PERCENTYIELD | 84.7% | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[CH:6]=[N:5][CH:4]=[C:3]([C:7]2[CH2:11][CH2:10][CH2:9][N:8]=2)[CH:2]=1>CO.[Pd]>[CH:1]1[CH:6]=[N:5][CH:4]=[C:3]([CH:7]2[NH:8][CH2:9][CH2:10][CH2:11]2)[CH:2]=1
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CN=C1)C2=NCCC2
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After 5 hours the mixture was filtered
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to get a brown solid (32 g, 94.9% purity by GC)
|
Type
|
DISTILLATION
|
Details
|
It was further purified by vacuum distillation at 0.1 mm Hg
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CN=C1)C2CCCN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.46 g | |
YIELD: PERCENTYIELD | 84.7% | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[CH:6]=[N:5][CH:4]=[C:3]([C:7]2[CH2:11][CH2:10][CH2:9][N:8]=2)[CH:2]=1>CO.[Pd]>[CH:1]1[CH:6]=[N:5][CH:4]=[C:3]([CH:7]2[NH:8][CH2:9][CH2:10][CH2:11]2)[CH:2]=1
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CN=C1)C2=NCCC2
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After 5 hours the mixture was filtered
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to get a brown solid (32 g, 94.9% purity by GC)
|
Type
|
DISTILLATION
|
Details
|
It was further purified by vacuum distillation at 0.1 mm Hg
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CN=C1)C2CCCN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.46 g | |
YIELD: PERCENTYIELD | 84.7% | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |